molecular formula C13H19NO2 B1489397 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine CAS No. 2090315-06-1

1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine

Cat. No. B1489397
M. Wt: 221.29 g/mol
InChI Key: JCQBYPDYXLOOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine, also known as DMBDMA, is a chemical compound that has been studied for its potential applications in the fields of medicine and research. DMBDMA is a member of the benzodiazepine family and is structurally related to diazepam, a commonly used drug for anxiety and other psychiatric disorders. It has also been studied for its potential use in the treatment of epilepsy, depression, and other neurological disorders.

Mechanism Of Action

The exact mechanism of action of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is not yet fully understood. However, it is known to interact with a variety of neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It is thought to act as an agonist at GABA receptors, which leads to an increase in the inhibitory neurotransmitter GABA. This can lead to a reduction in anxiety and other psychiatric symptoms. Additionally, it is thought to act as an antagonist at serotonin and dopamine receptors, which can lead to an increase in the levels of these neurotransmitters.

Biochemical And Physiological Effects

1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and other psychiatric symptoms. Additionally, it has been found to increase the levels of serotonin and dopamine in the brain, which can lead to an increase in mood and cognitive performance. Additionally, it has been found to increase the levels of the neurotransmitter glutamate, which can lead to an increase in neuronal excitability.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in laboratory experiments is its low toxicity, which makes it safe for use in research. Additionally, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has a relatively short half-life, which makes it ideal for use in experiments that require rapid onset and short duration of action. However, one of the major limitations of using 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in laboratory experiments is its low solubility in water, which can make it difficult to use in experiments that require aqueous solutions. Additionally, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is not approved for human use, so experiments involving human subjects must be conducted with caution.

Future Directions

The potential applications of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine are vast, and there are many future directions that could be explored. One potential direction is further research into the mechanism of action of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine and its potential use in the treatment of neurological and psychiatric disorders. Additionally, further research into the biochemical and physiological effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine could be conducted in order to better understand its potential therapeutic applications. Additionally, further research into the solubility of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in aqueous solutions could be conducted in order to make it easier to use in laboratory experiments. Finally, further research into the safety and efficacy of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine in humans could be conducted in order to determine its potential use as a therapeutic agent.

Scientific Research Applications

1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has been studied for its potential use in scientific research. It has been found to have anxiolytic, anticonvulsant, and antidepressant properties, making it a potential therapeutic agent for a variety of neurological disorders. It has also been studied for its potential use in the treatment of epilepsy, depression, and other neurological disorders. In addition, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine has been studied for its potential use in the treatment of anxiety, addiction, and other psychiatric disorders.

properties

IUPAC Name

1-(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2)8-15-11-5-4-10(7-14-3)6-12(11)16-9-13/h4-6,14H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBYPDYXLOOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)CNC)OC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
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1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
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1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
Reactant of Route 4
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
Reactant of Route 5
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
Reactant of Route 6
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine

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